molecular formula C9H11NO2 B151854 (3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione CAS No. 28871-95-6

(3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B151854
CAS No.: 28871-95-6
M. Wt: 165.19 g/mol
InChI Key: RIVOBMOBWMOLDJ-UMRXKNAASA-N
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Description

(3aR,4R,7S,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione ( 1807983-67-0) is a chiral organic compound of significant interest in pharmaceutical research and development . This compound, with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol, is characterized by its specific stereochemistry and norbornane-embedded structure . Its primary research application is as a critical advanced intermediate or a building block in the synthesis of complex active pharmaceutical ingredients (APIs) . It is specifically identified as an "In House Impurity," indicating its use in the quality control and analytical profiling of pharmaceutical substances to ensure their safety and efficacy . The compound's defined stereochemistry is essential for its function, as it serves as a precursor to the imide moiety found in modern therapeutics, most notably as a key synthon in the industrial synthesis of Lurasidone, a new-generation atypical antipsychotic drug . As a fine chemical, it falls under the categories of pharmaceutical standards and intermediates, making it a vital reagent for chemists developing new synthetic routes and for quality control laboratories analyzing final drug substances and their related compounds . This product is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic human use. Researchers should store the product in a refrigerator at 2-8°C .

Properties

IUPAC Name

(1R,2R,6S,7S)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-8-6-4-1-2-5(3-4)7(6)9(12)10-8/h4-7H,1-3H2,(H,10,11,12)/t4-,5+,6-,7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVOBMOBWMOLDJ-UMRXKNAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@@H]3[C@H]2C(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00574852
Record name (3aR,4R,7S,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28871-95-6
Record name (3aR,4R,7S,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Norbornan-endo-2,3-dicarbonacid imide
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Preparation Methods

Reaction Conditions and Procedure

The synthesis begins with the hydrogenation of imide 7 (68.8 kg, 421.3 mol) using palladium on activated carbon (10% w/w, 3.8 kg) in methanol (1000 L) within an autoclave. Key parameters include:

  • Hydrogen pressure : 8 atm

  • Temperature : Ambient (monitored via hydrogen consumption and gas chromatography)

  • Catalyst loading : 5.5% w/w relative to the substrate

After reaction completion, the mixture is concentrated, and water (200 mL) is added to precipitate the product. The suspension is cooled, centrifuged, and washed with water (50 L) to yield 63.6 kg of the target compound (91.4% yield, 99.99% purity by GC).

Table 1: Industrial Hydrogenation Parameters

ParameterValue
SubstrateImide 7
CatalystPd/C (10% w/w)
SolventMethanol
Pressure8 atm H₂
Yield91.4%
Purity99.99% (GC)

This method’s scalability and high yield make it economically viable for bulk production, though stereochemical outcomes depend on the starting material’s configuration.

Laboratory-Scale Cyclization of N-Acyl Amino Acid Derivatives

For smaller-scale syntheses, cyclization of N-acyl amino acid precursors under acidic conditions is preferred. This approach allows finer control over stereochemistry through chiral auxiliaries or asymmetric catalysis, critical for obtaining the 4R,7S configuration.

Stepwise Synthesis and Optimization

  • Amino Acid Protection : The precursor amino acid (e.g., L-glutamic acid) is protected with a Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) group to prevent undesired side reactions.

  • N-Acylation : The protected amino acid reacts with an acylating agent (e.g., acetic anhydride) to form the N-acyl derivative.

  • Deprotection and Cyclization : Removal of the protecting group under acidic conditions (e.g., trifluoroacetic acid for Boc) followed by cyclization using a Lewis acid catalyst (e.g., ZnCl₂ or BF₃·Et₂O) in dichloromethane at 0–5°C.

Table 2: Cyclization Reaction Conditions

ComponentSpecification
CatalystZnCl₂ or BF₃·Et₂O
SolventDichloromethane
Temperature0–5°C
Reaction Time12–24 hours
Typical Yield70–85%

This method’s flexibility enables the incorporation of stereochemical control agents, such as chiral ligands or enantiopure starting materials, to achieve the desired 4R,7S configuration.

Stereochemical Considerations and Resolution Strategies

The discrepancy between the reported (3aR,4S,7R,7aS) isomer in literature and the target (3aR,4R,7S,7aS) configuration underscores the importance of stereochemical control. Two primary strategies address this challenge:

Chiral Pool Synthesis

Using enantiomerically pure starting materials derived from natural sources (e.g., L-amino acids) ensures retention of desired stereochemistry during cyclization. For instance, L-glutamic acid’s inherent chirality can guide the formation of the 4R and 7S centers.

Kinetic Resolution via Catalytic Asymmetric Hydrogenation

Modifying the industrial hydrogenation method by employing chiral catalysts (e.g., Ru-BINAP complexes) can induce asymmetry during the reduction of imide precursors. This approach has been successfully applied to similar bicyclic systems, achieving enantiomeric excesses >95%.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

MetricIndustrial HydrogenationLaboratory Cyclization
ScaleMulti-kilogramGram to kilogram
Yield>90%70–85%
Stereochemical ControlLimitedHigh
Cost EfficiencyHighModerate
Purity≥99.99%95–98%

The industrial method excels in yield and cost efficiency but requires post-synthesis resolution for stereochemical correction. Conversely, laboratory cyclization offers superior stereochemical precision at the expense of scalability.

Chemical Reactions Analysis

Types of Reactions

(3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form. Substitution reactions can result in derivatives with different functional groups attached to the core structure.

Scientific Research Applications

(3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of (3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

  • (3aS,4R,7S,7aR)-Isomer : This stereoisomer shares the same molecular formula but differs in the configuration at positions 3a and 7a. X-ray crystallography reveals distinct crystal packing due to altered hydrogen-bonding networks, which may affect solubility and melting points .
  • (3aR,4S,7R,7aS)-Isomer : Marketed by Apollo Scientific, this isomer (CAS 14805-29-9) is sold at 99% purity. Its stereochemical divergence impacts reactivity in asymmetric synthesis applications .

Substituent-Modified Derivatives

2,5-Diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (Compound 16)
  • Molecular Formula: C₁₆H₁₃NO₂
  • Molecular Weight : 251.28 g/mol
  • Key Features: Introduced phenyl groups at positions 2 and 5 enhance aromatic stacking interactions, increasing thermal stability (melting point >200°C).
Brominated and Fluorinated Derivatives
  • (3aR,4R,7S,7aS)-5,6-Dibromo-2-(3-(trifluoromethyl)phenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione Molecular Formula: C₁₆H₁₂Br₂F₃NO₂ Molecular Weight: 467.08 g/mol Key Features: Bromine atoms at positions 5 and 6 and a trifluoromethylphenyl group at position 2 introduce steric bulk and electron-withdrawing effects. Such modifications are leveraged in medicinal chemistry to enhance binding affinity and metabolic stability .
Benzisothiazolyl-Piperazinyl Derivatives

Carbic Anhydride (Related Core Structure)

  • Chemical Name: (3aR,4S,7R,7aS)-rel-3a,4,7,7a-Tetrahydro-4,7-methanoisobenzofuran-1,3-dione
  • CAS : 129-64-6
  • Applications : Used as a crosslinking agent in epoxy resins. Unlike the hexahydroisoindole-dione core, this compound lacks the lactam nitrogen, reducing its polarity and altering solubility in organic solvents .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Applications/Properties References
(3aR,4R,7S,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione C₉H₁₁NO₂ 165.19 None (parent compound) Pharmaceutical intermediates
2,5-Diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (16) C₁₆H₁₃NO₂ 251.28 Phenyl groups at C2, C5 Material science, thermal stability
5,6-Dibromo-2-(3-(trifluoromethyl)phenyl)hexahydro-4,7-methanoisoindole-dione C₁₆H₁₂Br₂F₃NO₂ 467.08 Br at C5, C6; CF₃Ph at C2 Medicinal chemistry (enhanced binding)
Carbic Anhydride C₉H₈O₃ 164.16 Furanone ring (no lactam) Epoxy resin crosslinker

Key Research Findings

  • Stereochemical Impact: The (3aR,4R,7S,7aS) configuration optimizes hydrogen-bond donor/acceptor capacity, enhancing crystallinity compared to its (3aS,4R,7S,7aR) isomer .
  • Substituent Effects : Phenyl and halogenated groups increase molecular weight by 50–180%, correlating with higher melting points and reduced aqueous solubility .
  • Biological Relevance : Benzisothiazolyl-piperazinyl derivatives show promise in targeting CNS disorders, though toxicity profiles require further study .

Biological Activity

(3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a bicyclic compound that has garnered attention in pharmacological research due to its structural similarities to various biologically active molecules. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available literature and research findings.

  • Molecular Formula : C9_9H11_{11}NO2_2
  • Molecular Weight : 165.19 g/mol
  • CAS Number : 14805-29-9
  • Appearance : White to almost white powder or crystalline form
  • Melting Point : Approximately 152°C

The compound is structurally related to lurasidone, an atypical antipsychotic. Research indicates that it may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The following mechanisms have been proposed:

  • Dopamine Receptor Modulation : Similar to lurasidone, it may exhibit antagonistic activity at D2 and D3 dopamine receptors, which could contribute to its antipsychotic effects.
  • Serotonin Receptor Interaction : Potential activity at 5-HT receptors (particularly 5-HT2A and 5-HT7) suggests possible implications in mood regulation and anxiety disorders.

Antipsychotic Effects

Studies have shown that compounds related to this compound exhibit antipsychotic properties. For instance:

  • Case Study : In a rodent model of schizophrenia, administration of related compounds resulted in reduced hyperactivity and improved cognitive function as measured by the Morris water maze test.

Neuroprotective Effects

Emerging evidence suggests that the compound may possess neuroprotective properties:

  • Research Findings : In vitro studies indicated that it could protect neuronal cells from oxidative stress-induced apoptosis. This is significant for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, preliminary studies suggest:

  • Absorption : Rapid absorption post-administration.
  • Metabolism : Likely metabolized via hepatic pathways.
  • Excretion : Primarily excreted through urine.

Comparative Analysis with Related Compounds

Compound NameCAS NumberBiological ActivityNotes
Lurasidone367514-24-6AntipsychoticWell-studied; acts on dopamine and serotonin receptors
(3aR,4R,7S)14805-29-9Potential antipsychoticLess studied; emerging neuroprotective effects
Risperidone147998-20-2AntipsychoticKnown for D2 antagonism; side effects include weight gain

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